

# Molecular structure of 4-(4'-Chlorobenzoyloxy)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(4'-Chlorobenzoyloxy)phenylboronic acid

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## An In-depth Technical Guide to the Molecular Structure of 4-(4'-Chlorobenzoyloxy)phenylboronic Acid

This guide provides a comprehensive technical overview of 4-(4'-Chlorobenzoyloxy)phenylboronic acid, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, spectroscopic signature, chemical reactivity, and essential handling protocols. Our objective is to furnish a foundational understanding grounded in established scientific principles, thereby enabling its effective and safe application in research and development.

## Core Molecular Profile and Physicochemical Properties

4-(4'-Chlorobenzoyloxy)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid group and a 4-chlorobenzoyloxy substituent. This unique combination makes it a valuable building block, particularly for introducing complex aryl ether moieties in pharmaceutical intermediates. The boronic acid functional group is the cornerstone of its reactivity, primarily in palladium-catalyzed cross-coupling reactions.

The fundamental properties of the molecule are summarized below.

Property	Value	Reference
CAS Number	870778-91-9	[1]
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BClO <sub>3</sub>	[1][2]
Molecular Weight	262.50 g/mol	[1]
Appearance	Typically a white to off-white solid	[3]

Structurally, the molecule consists of a central phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)<sub>2</sub>] and at the 4-position with a benzyloxy ether linkage (-O-CH<sub>2</sub>-Ar'), where the terminal phenyl ring is itself substituted with a chlorine atom at its 4'-position. The boron atom possesses a trigonal planar geometry, a key feature influencing its reactivity. Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially under dehydrating conditions.[4][5] This equilibrium is an important consideration during synthesis, purification, and reaction setup.

Caption: Molecular structure of **4-(4'-Chlorobenzyloxy)phenylboronic acid**.

## Spectroscopic Characterization: A Validating System

Accurate structural confirmation is paramount. The following section details the expected spectroscopic data and provides standardized protocols for their acquisition. This systematic approach ensures the identity and purity of the material before its use in sensitive synthetic applications.

### Expected Spectral Data

Technique	Feature	Expected Chemical Shift / Wavenumber
$^1\text{H}$ NMR	$\text{B(OH)}_2$	~8.0 ppm (broad singlet, may exchange with $\text{D}_2\text{O}$ )
Aromatic Protons (AA'BB' system, near $-\text{B(OH)}_2$ )	~7.8-7.9 ppm (d, 2H)	
Aromatic Protons (AA'BB' system, near $-\text{O}$ )	~7.0-7.1 ppm (d, 2H)	
Aromatic Protons (AA'BB' system, near $-\text{Cl}$ )	~7.4 ppm (d, 2H)	
Aromatic Protons (AA'BB' system, near $-\text{CH}_2\text{O}$ )	~7.4 ppm (d, 2H)	
Methylene Protons ( $-\text{O}-\text{CH}_2-\text{Ar}$ )	~5.1 ppm (s, 2H)	
$^{13}\text{C}$ NMR	Aromatic Carbons	~115-160 ppm
Methylene Carbon ( $-\text{CH}_2-$ )	~70 ppm	
Carbon attached to Boron (C-B)	Signal may be broad or unobserved	
FT-IR	O-H stretch (boronic acid)	3200-3500 $\text{cm}^{-1}$ (broad)
C-H stretch (aromatic)	3000-3100 $\text{cm}^{-1}$	
C-H stretch (aliphatic)	2850-2960 $\text{cm}^{-1}$	
C=C stretch (aromatic)	1400-1600 $\text{cm}^{-1}$	
B-O stretch	1310-1380 $\text{cm}^{-1}$	
C-O stretch (ether)	1240-1260 $\text{cm}^{-1}$	
C-Cl stretch	700-800 $\text{cm}^{-1}$	
Mass Spec.	Molecular Ion ( $\text{M}^+$ ) for $\text{C}_{13}\text{H}_{12}^{11}\text{B}^{35}\text{ClO}_3$	m/z 262.05

Isotopic Pattern

Presence of characteristic Cl  
(M, M+2) and B isotopes

## Experimental Protocols for Spectroscopic Analysis

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy The propensity of boronic acids to form boroxines can complicate NMR spectra.<sup>[6]</sup> Using a hydrogen-bond-disrupting solvent is recommended for clarity.

- Sample Preparation: Dissolve 5-10 mg of **4-(4'-Chlorobenzoyloxy)phenylboronic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Instrument: 400 MHz (or higher) NMR spectrometer.
  - Solvent: DMSO-d<sub>6</sub>.
  - Parameters: Standard single-pulse experiment, 16-64 scans, relaxation delay of 2 seconds.
  - Referencing: Use the residual solvent peak of DMSO-d<sub>6</sub> (δ ~2.50 ppm) as the internal standard.<sup>[6]</sup>
- <sup>13</sup>C NMR Acquisition:
  - Instrument: 100 MHz (or higher) NMR spectrometer.
  - Parameters: Proton-decoupled pulse program, 1024 or more scans.
  - Referencing: Use the solvent peak of DMSO-d<sub>6</sub> (δ ~39.52 ppm) as the internal standard.<sup>[6]</sup>

### Protocol 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure firm

contact.[6]

- Spectrum Acquisition:
  - Instrument: FTIR spectrometer with a universal ATR accessory.
  - Parameters: Acquire spectrum from 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ , co-adding 16-32 scans.[6][7]

### Protocol 2.3: Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution (10-100  $\mu\text{g/mL}$ ) of the compound in a suitable solvent such as methanol or acetonitrile.
- Spectrum Acquisition (Electrospray Ionization - ESI):
  - Instrument: ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer.
  - Mode: Positive or negative ion mode. The  $[\text{M-H}]^-$  adduct is often observed for boronic acids.[8]
  - Analysis: Analyze the spectrum for the molecular ion peak and compare the observed isotopic distribution pattern with the theoretical pattern for  $\text{C}_{13}\text{H}_{12}\text{BClO}_3$  to confirm the elemental composition.[8]

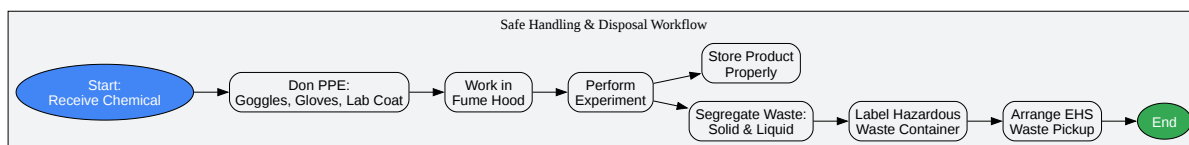
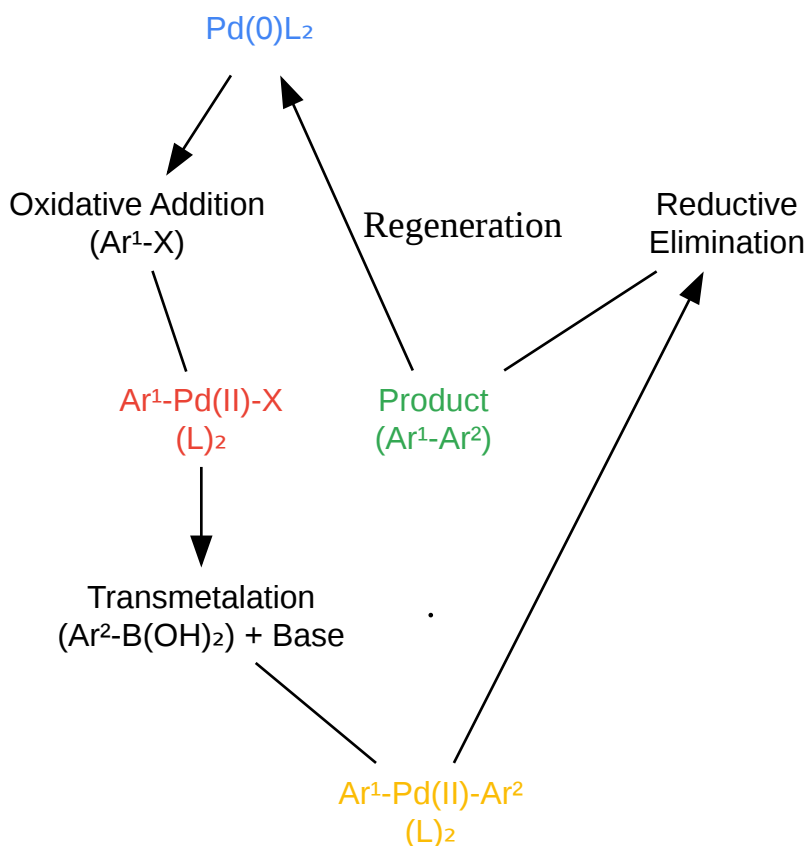
Caption: Workflow for spectroscopic validation of the compound.

## Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of **4-(4'-Chlorobenzyloxy)phenylboronic acid** lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl and substituted styrene frameworks that are prevalent in pharmaceuticals.[3][11]

The reaction proceeds via a well-established catalytic cycle involving a  $\text{Pd(0)/Pd(II)}$  couple. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner).
- Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g.,  $K_2CO_3$ ,  $K_3PO_4$ ), which converts it into a more nucleophilic boronate species.[\[10\]](#)[\[12\]](#)
- Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[\[10\]](#)



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